Product packaging for L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)(Cat. No.:)

L-HISTIDINE:HCL:H2O (<5% D) (RING-2-13C)

Cat. No.: B1580087
M. Wt: 210.62
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic chemical name for this compound follows International Union of Pure and Applied Chemistry nomenclature as (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrochloride monohydrate with ring-2-carbon-13 isotopic enrichment. The compound is officially registered under Chemical Abstracts Service number 2483735-43-7 for the labeled variant, while the unlabeled parent compound carries Chemical Abstracts Service number 5934-29-2. The molecular formula for the labeled compound is expressed as C₅*CH₉N₃O₂·HCl·H₂O, where the asterisk denotes the carbon-13 enriched position.

The molecular weight of the isotopically labeled compound is 210.62 daltons, representing an increase of approximately 1 dalton compared to the unlabeled form due to the carbon-13 incorporation. Alternative systematic names include L-histidine monohydrochloride monohydrate (ring-2-carbon-13) and L-alpha-amino-beta-(4-imidazolyl)propanoic acid monohydrochloride with carbon-13 enrichment. The compound maintains the L-configuration at the alpha carbon, indicating the naturally occurring stereochemistry of the amino acid.

The nomenclature specifically designates the ring-2 position as the site of carbon-13 incorporation, referring to the carbon atom at position 2 of the imidazole ring system. This precise positional designation is crucial for understanding the spectroscopic properties and analytical applications of the compound. The less than 5% deuterium content indicates minimal deuterium incorporation throughout the molecule, maintaining predominantly protium hydrogen atoms while providing the benefits of carbon-13 labeling.

Crystallographic Analysis of the Monohydrate Complex

The crystal structure of L-histidine hydrochloride monohydrate has been extensively characterized through X-ray crystallographic analysis, revealing an orthorhombic crystal system. The unit cell parameters are precisely defined with dimensions of a = 15.36 Å, b = 8.92 Å, and c = 6.88 Å. The space group is designated as P2₁2₁2₁, indicating a primitive orthorhombic lattice with 2₁ screw axes along all three crystallographic directions.

The asymmetric unit contains four molecules of L-histidine hydrochloride monohydrate, creating a well-ordered three-dimensional arrangement. The molecular packing within the crystal lattice is stabilized by an extensive network of hydrogen bonds involving the amino acid carboxyl and amino groups, the chloride anions, and the water molecules of hydration. The imidazole ring system adopts a planar configuration within the crystal structure, with the carbon-13 labeled position maintaining identical geometric parameters to the unlabeled compound.

The monohydrate designation indicates that each L-histidine hydrochloride molecule is associated with one molecule of crystalline water. This water molecule plays a crucial structural role in stabilizing the crystal lattice through hydrogen bonding interactions. The presence of the hydrochloride salt form significantly influences the crystal packing compared to the free amino acid, with chloride anions occupying specific positions that optimize electrostatic interactions with the protonated amino groups.

The crystallographic data demonstrates that the isotopic substitution at the ring-2 position does not significantly alter the overall crystal structure or unit cell parameters. The carbon-13 atom exhibits identical bond lengths and angles compared to the natural carbon-12 isotope, maintaining the structural integrity of the imidazole ring system. This structural consistency is essential for applications requiring predictable physical and chemical properties.

Isotopic Purity Assessment Methods for Ring-2-Carbon-13 Labeling

The assessment of carbon-13 incorporation at the ring-2 position employs sophisticated analytical techniques to verify isotopic purity and positional specificity. Nuclear magnetic resonance spectroscopy serves as the primary method for confirming carbon-13 enrichment, with the ring-2 carbon exhibiting characteristic chemical shift values that distinguish it from natural abundance signals. The carbon-13 nuclear magnetic resonance spectrum displays enhanced signal intensity at the specific chemical shift corresponding to the imidazole ring-2 carbon position.

Quantitative analysis of carbon-13 incorporation utilizes integration of nuclear magnetic resonance signals to determine the percentage enrichment at the target position. The method involves comparing the integrated intensity of the labeled carbon signal to reference standards of known isotopic composition. For ring-2-carbon-13 histidine, typical enrichment levels achieve 99% isotopic purity at the designated position.

Mass spectrometry provides complementary analytical data for isotopic purity assessment through precise molecular weight determination. The technique enables detection of the mass shift resulting from carbon-13 incorporation, with the molecular ion peak appearing at mass-to-charge ratio values corresponding to the isotopic substitution. High-resolution mass spectrometry can distinguish between different isotopic species and quantify the distribution of labeled versus unlabeled molecules within the sample.

The following table summarizes analytical parameters for isotopic purity assessment:

Analytical Method Detection Parameter Typical Values
Carbon-13 Nuclear Magnetic Resonance Chemical Shift (ppm) 135-140 ppm (ring-2 carbon)
Isotopic Enrichment Percentage Incorporation 99% at ring-2 position
Mass Spectrometry Molecular Ion (m/z) 210.62 (labeled compound)
Hydrogen-1 Nuclear Magnetic Resonance Coupling Pattern Modified due to carbon-13

Advanced analytical protocols employ two-dimensional nuclear magnetic resonance techniques to confirm positional specificity of the carbon-13 label. These methods utilize carbon-hydrogen correlation experiments to establish connectivity patterns and verify that isotopic enrichment occurs exclusively at the intended ring-2 position. The spectroscopic data provides definitive confirmation of labeling specificity while excluding incorporation at alternative positions within the molecule.

Comparative Analysis of Deuteration Effects (<5% Deuterium)

The incorporation of less than 5% deuterium into the L-histidine hydrochloride monohydrate structure introduces subtle but measurable changes in physical and chemical properties compared to the fully protiated compound. Deuterium substitution primarily affects hydrogen bonding interactions due to the isotope effect on bond strength and vibrational frequencies. The deuterium atoms, being approximately twice the mass of protium, exhibit reduced zero-point vibrational energy and altered chemical shift values in nuclear magnetic resonance spectroscopy.

Vibrational spectroscopic analysis reveals characteristic changes in infrared and Raman spectra when deuterium replaces protium at specific positions. The carbon-deuterium stretching vibrations appear at lower frequencies compared to carbon-hydrogen bonds, providing a spectroscopic signature for deuterium incorporation. For imidazole ring systems, deuterium substitution at the ring-2 position produces a distinctive aromatic carbon-deuterium stretching vibration that serves as a probe for local environmental changes.

The low level of deuterium incorporation (<5%) ensures that the compound retains the essential chemical and biological properties of the parent molecule while providing enhanced analytical capabilities. This minimal deuteration level avoids significant kinetic isotope effects that could alter reaction rates or binding affinities in biological systems. The strategic limitation of deuterium content maintains compatibility with standard analytical protocols while enabling specialized applications requiring isotopic labeling.

Hydrogen-deuterium exchange properties of the compound are influenced by the deuterium content, with exchange rates varying depending on the chemical environment of specific hydrogen positions. The imidazole ring hydrogen atoms exhibit different exchange kinetics compared to amino acid backbone positions, reflecting the varying acidity and accessibility of these sites. Understanding these exchange patterns is crucial for applications involving hydrogen-deuterium exchange mass spectrometry studies.

The following comparative data illustrates the effects of deuteration:

Property Protiated Form <5% Deuterated Form
Molecular Weight 209.63 Da 210.62 Da
Melting Point 254°C (decomposition) 254°C (minimal change)
Nuclear Magnetic Resonance Chemical Shifts Standard values Isotope-shifted signals
Vibrational Frequencies Normal C-H stretch Reduced C-D stretch

The carbon-13 and deuterium labeling combination provides complementary analytical advantages, with carbon-13 enabling enhanced nuclear magnetic resonance sensitivity and deuterium offering unique vibrational spectroscopic signatures. This dual isotopic labeling strategy maximizes the analytical utility of the compound while maintaining chemical and structural integrity. The controlled deuterium incorporation level ensures reproducible properties across different synthetic batches while providing the analytical benefits associated with isotopic substitution.

Properties

Molecular Weight

210.62

Purity

98%

Origin of Product

United States

Scientific Research Applications

Biochemical Research

1.1 Protein Structure and Function Studies
L-Histidine plays a pivotal role in protein structure due to its imidazole side chain, which can participate in hydrogen bonding and metal ion coordination. In studies involving hemoglobin and myoglobin, histidine residues are critical for oxygen binding and release. The use of isotopically labeled L-histidine allows researchers to track metabolic pathways and protein interactions through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

1.2 Enzyme Mechanisms
Histidine's unique acid-base properties make it an essential participant in enzymatic reactions. For example, in carbonic anhydrases, histidine acts as a proton shuttle, facilitating rapid proton transfer necessary for catalysis. The incorporation of 13C-labeled histidine enables detailed kinetic studies of enzyme mechanisms, providing insights into catalytic efficiency and substrate interactions .

Metabolomics

2.1 Metabolic Pathway Analysis
The application of L-Histidine:HCl:H2O (<5% D) (RING-2-13C) in metabolomics allows scientists to trace metabolic pathways involving histidine. By using stable isotope labeling, researchers can monitor the incorporation of histidine into various metabolites, enhancing the understanding of metabolic fluxes within cells .

2.2 Nutritional Studies
In animal nutrition, L-histidine serves as a dietary supplement to enhance growth and health. Studies have shown that supplementation with L-histidine HCl improves feed efficiency and overall health in livestock. The isotopically labeled form can be used to assess absorption rates and metabolic conversion in animal models .

Pharmaceutical Development

3.1 Drug Formulation
L-Histidine is utilized in the formulation of various pharmaceutical products due to its buffering capacity and ability to stabilize proteins during storage. The hydrochloride form is particularly effective in maintaining pH levels conducive to drug stability .

3.2 Targeted Therapies
Research into targeted therapies for conditions such as cancer has highlighted the potential of histidine derivatives as therapeutic agents. The incorporation of isotopes aids in tracking drug distribution and metabolism within biological systems, providing critical data for drug efficacy studies .

Case Studies

Study Application Findings
Study on enzyme kineticsInvestigated the role of histidine in catalysisDemonstrated that histidine residues are essential for enzyme activity; isotopic labeling provided insights into reaction mechanisms
Nutritional impact on livestockEvaluated L-histidine supplementationShowed significant improvements in growth rates and feed conversion ratios; isotopic tracing revealed metabolic pathways involved
Drug formulation stabilityAnalyzed the effects of L-histidine on protein drugsFound that histidine enhances stability and solubility; isotopic studies tracked degradation pathways under various conditions

Comparison with Similar Compounds

Table 1: Key Properties of Isotope-Labeled Histidine Derivatives

Compound Name Isotopic Label(s) Purity (%) Key Applications Distinguishing Features Source ID
L-Histidine:HCl:H₂O (<5% D) (RING-2-¹³C) ¹³C at imidazole C2 99 (¹³C) Metabolic tracing, NMR spectroscopy Unique specificity for uric acid C2/C8 labeling
DL-Histidine (RING-2-¹³C) ¹³C at imidazole C2 99 (¹³C) General isotopic studies Racemic mixture; lower metabolic relevance
L-Histidine:HCl:H₂O (¹³C₆;¹⁵N₃) Uniform ¹³C, ¹⁵N 97–99 Proteomics, multi-isotope tracing Broad labeling for protein turnover studies
L-Histidine:HCl:H₂O (α-²H; imidazole-2,5-²H₂) Deuterium at α-carbon and imidazole 98 (²H) Kinetic isotope effect (KIE) studies Deuterium labeling alters reaction rates
L-Histidine methyl ester dihydrochloride None (non-isotopic) >97 Chemical synthesis Esterified form; unsuitable for metabolic studies

Key Differentiators:

Isotopic Specificity: The RING-2-¹³C label provides site-specific tracking of histidine’s imidazole ring in metabolic pathways, unlike uniformly labeled ¹³C₆ or ¹⁵N₃ variants, which lack positional resolution . Deuterated forms (e.g., α-²H) are used for KIE studies but cannot trace carbon transfer pathways .

Application Scope: Non-isotopic L-histidine:HCl:H₂O (CAS 5934-29-2) is widely used in animal feed and pharmaceuticals but lacks utility in tracer studies . DL-Histidine (RING-2-¹³C) is cheaper but metabolically less relevant due to its racemic nature, limiting its use in human studies .

Analytical Performance :

  • In NMR, the RING-2-¹³C label enables selective detection of proton resonances under ultrafast MAS (60 kHz), critical for resolving crystallographic details . Other labels (e.g., ¹³C₆) may cause spectral overlap.

Research Findings and Case Studies

Metabolic Tracing in Humans :

  • Study Design : Subjects ingested 0.7 g of L-Histidine:HCl:H₂O (RING-2-¹³C), and urinary uric acid was analyzed via LC/MS/MS.
  • Results: ¹³C enrichment was observed at C2 (72%) and C8 (28%) of uric acid, confirming histidine’s role in one-carbon metabolism. No prior human studies had achieved this specificity.

NMR Structural Analysis :

  • Methodology : ¹³C CPMAS spectra under 60 kHz MAS resolved distinct proton environments in the imidazole ring.
  • Outcome : Selective excitation of the RING-2-¹³C proton enabled precise assignment of hydrogen-bonding networks, unattainable with uniform ¹³C labeling.

Preparation Methods

Chemical Synthesis of 2'-^13C-L-Histidine

A prominent method for preparing 2'-^13C-labeled L-histidine starts from commercially available ^13C-labeled thiocyanate. The synthesis involves multiple key steps:

  • Starting Materials: ^13C-thiocyanate and glycine amide (glycin) serve as the initial substrates.

  • Intermediate Formation: The process first yields 1-benzyl-2-(methylthio)-imidazole-5-ketone through a few simple steps.

  • Functional Group Manipulation: Treatment with diethyl phosphorocyanidate converts the intermediate into 1-benzyl-5-chloromethyl-imidazolium chloride.

  • Chiral Induction: Using mild O’Donnell conditions, this intermediate is converted into the corresponding L-histidine derivative with high enantiomeric excess (99%).

  • Deprotection: Final deprotection steps yield L-histidine with 99% ^13C incorporation and high purity.

This synthetic scheme is versatile, allowing access to any isotopomer of L-histidine and related imidazole derivatives, making it highly valuable for research requiring isotopic labeling.

Comparative Data on Product Purity and Characteristics

Parameter Value / Range Notes
L-histidine monohydrochloride monohydrate purity Average 99.5% (range 99.1–100.4%) on dry matter basis From 10 industrial pilot batches
L-histidine content Average 73.7% (range 73.4–74.4%) On dry matter basis
Moisture content Average 0.042% (range 0.04–0.05%) Low moisture content ensures stability
Optical rotation +9.3° to +9.4° Confirms L-enantiomer, within European Pharmacopoeia range
Solubility in water (25°C) 41.9 g/L Important for formulation and application
pH (aqueous solution) 3.5 to 4.5 Slightly acidic
Particle size distribution 8% < 100 μm; 5% < 50 μm; none < 17 μm Relevant for handling and processing
Heavy metals and contaminants Below quantification limits Includes arsenic, cadmium, lead, mercury, etc.
Microbial contamination Absent or <10 CFU/g Includes Salmonella, Bacillus cereus, molds
Residual DNA and viable cells Not detected Ensures product safety

Notes on Isotopic Labeling and Deuterium Content

  • The preparation method for the ^13C-labeled compound ensures 99% ^13C incorporation at the ring-2 position, critical for NMR and metabolic studies.

  • The water of hydration contains less than 5% deuterium (D), which is relevant for experiments sensitive to isotopic hydrogen content.

  • The synthetic chemical method offers precise isotopic incorporation, while fermentation methods can be adapted for isotopic labeling by supplying ^13C-labeled carbon sources.

Summary of Preparation Methods

Method Description Advantages Limitations
Chemical Synthesis Multi-step synthesis starting from ^13C-thiocyanate and glycine amide, with chiral induction High isotopic purity and enantiomeric excess; customizable isotopomers Complex, multi-step, requires specialized reagents
Microbial Fermentation Fed-batch fermentation using genetically modified E. coli strains producing L-histidine HCl H2O Scalable, cost-effective, high purity; adaptable for isotopic labeling Requires strain engineering and fermentation control

Q & A

Q. What are the primary applications of L-HISTIDINE:HCL:H2O (RING-2-13C) in structural biology?

This compound is critical for solid-state NMR studies to investigate molecular structure and dynamics. The 13C label at the imidazole ring-2 position enables precise tracking of histidine residues in proteins, particularly in analyzing hydrogen bonding and protonation states. For example, 3D 1H/13C/1H correlation experiments under magic-angle spinning (MAS) at 60 kHz have resolved spatial proximities between protons and carbons in histidine-containing systems .

ApplicationExperimental SetupOutcome
Hydrogen bonding3D RFDR-HSQC pulse sequenceResolved 1H-13C correlations in proteins
Protonation analysisSelective DANTE excitationDetected site-specific proton signals

Q. How can researchers verify isotopic enrichment and positional labeling accuracy?

Use a combination of high-resolution mass spectrometry (HRMS) and 13C NMR spectroscopy . HRMS confirms isotopic purity (>99% 13C), while 13C NMR detects the specific chemical shift of the ring-2 carbon (~135–140 ppm). Cross-validation with 2D heteronuclear correlation (HETCOR) NMR further ensures positional specificity .

Q. What are the recommended storage and handling protocols?

Store at 2–8°C in desiccated conditions to prevent hydrolysis. Use PPE (gloves, goggles) due to acute oral toxicity (H302 hazard classification). Avoid inhalation of endotoxins during handling, as noted in EFSA safety assessments .

Advanced Research Questions

Q. How to resolve signal overlap in 1H/13C/1H NMR spectra with ring-2-13C histidine?

Implement selective excitation techniques (e.g., DANTE pulses) to isolate target proton resonances. For example, singly selective DANTE suppresses non-carbon-bonded 1H signals, while doubly selective DANTE captures correlations between two distinct 13C nuclei. Optimizing MAS rates (>60 kHz) further reduces dipolar broadening .

StrategyParametersSpectral Improvement
DANTE excitation60 kHz MAS, 8 scans per slice80% reduction in overlap
INEPT polarization2.5 ms mixing timeEnhanced sensitivity for 13C

Q. How does <5% deuteration impact proton-detected NMR experiments?

Minimal deuteration preserves 1H signal intensity while reducing relaxation losses. For ultrafast MAS (≥60 kHz), deuterium’s quadrupolar effects are negligible, allowing high-resolution 1H detection. However, residual 2H may require spectral editing (e.g., 2H decoupling) in multi-dimensional experiments .

Q. What are the best practices for incorporating this isotope into metabolic tracing studies?

Use pulse-chase labeling in cell cultures or in vitro protein synthesis. Monitor 13C incorporation via LC-MS/MS or 13C-filtered 1H NMR. For example, uniformly 13C-labeled histidine in bacterial systems showed >95% isotopic incorporation after 24 hours .

ParameterRecommendationOutcome
Incubation time24–48 hours>95% 13C incorporation
Analytical validation13C-edited HSQC + MS/MSConfirmed positional labeling

Methodological Considerations

  • Contradiction Analysis : Discrepancies in isotopic enrichment claims (e.g., 97% vs. 99% 13C) require cross-validation via 13C NMR spin counting or elemental analysis .
  • Experimental Design : Include unlabeled controls and use 13C-depleted media in metabolic studies to minimize background noise .

For troubleshooting spectral artifacts, refer to 3D RFDR-HSQC protocols in and DANTE excitation parameters in .

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